Bienvenue dans la boutique en ligne BenchChem!

2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Select 2-(Methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-40-4) for its uniquely clean N1-phenylsulfonyl pharmacophore: zero H-bond donors (HBD=0), moderate lipophilicity (XLogP3-AA=1.5), and reduced rotatable bond count. This exact substitution pattern eliminates the donor site of non-sulfonylated analogs (e.g., CAS 20112-79-2) and positions the compound as an optimal fragment screening tool for CNS programs. It serves as an indispensable baseline to probe the electronic effects of aryl sulfonyl modifications—avoid analytical ambiguity from mixtures or structurally distinct substitutes.

Molecular Formula C10H12N2O2S2
Molecular Weight 256.34
CAS No. 868216-40-4
Cat. No. B2832335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
CAS868216-40-4
Molecular FormulaC10H12N2O2S2
Molecular Weight256.34
Structural Identifiers
SMILESCSC1=NCCN1S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H12N2O2S2/c1-15-10-11-7-8-12(10)16(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyGJSBJHCIBMQYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-(Methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-40-4): Core Structure and Physicochemical Identity


2-(Methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-40-4) is a synthetic, small-molecule heterocycle belonging to the N-sulfonyl-2-thioimidazoline class. Its core structure comprises a 4,5-dihydro-1H-imidazole ring bearing a methylthio substituent at the 2-position and a phenylsulfonyl group at the 1-position [1]. The molecular formula is C₁₀H₁₂N₂O₂S₂ (MW 256.3 g/mol), and the compound possesses zero hydrogen bond donors and four hydrogen bond acceptors [1]. This specific substitution pattern produces a moderate lipophilicity (XLogP3-AA = 1.5) and a distinct electronic configuration compared to non-sulfonylated imidazolines or analogs with alternative sulfonyl moieties [1].

Why 2-(Methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole Cannot Be Interchanged with Other 2-Thioimidazolines


Generic substitution within the 2-thioimidazoline class is precluded by the sensitivity of physicochemical and electronic properties to precise substitution. The target compound's N1-phenylsulfonyl group eliminates hydrogen bond donor capacity entirely (HBD = 0), in contrast to the N1-unsubstituted 2-(methylthio)-4,5-dihydro-1H-imidazole (CAS 20112-79-2), which retains a donor site and has a lower molecular weight of 116.18 g/mol [1]. This donor/acceptor profile critically differentiates membrane permeability, solubility, and target engagement potential. Similarly, analogs with bulkier 2-thioether groups (e.g., benzylthio or ethylthio) or substituted phenylsulfonyl rings exhibit different lipophilicity, steric bulk, and electronic distribution, as evidenced by predicted LogP and boiling point variations . These differences mean that potency, selectivity, or ADME data obtained for one member of this class cannot be extrapolated to another without experimental validation.

Quantitative Evidence for the Preferential Selection of 2-(Methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole


Hydrogen Bond Donor Deficiency: A Key Physicochemical Differentiator from N1-Unsubstituted Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), directly resulting from N1-sulfonylation with a phenylsulfonyl group. By contrast, the direct analog lacking this N1-substituent, 2-(methylthio)-4,5-dihydro-1H-imidazole (CAS 20112-79-2), has one HBD due to the free N-H [1]. This difference is critical as HBD count strongly influences passive membrane permeability and oral bioavailability predictions. The 1-sulfonyl modification also increases molecular weight by 140.1 g/mol (256.3 vs. 116.2 g/mol) and modulates lipophilicity (XLogP3-AA = 1.5) versus the more polar, unsubstituted scaffold [1].

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Lipophilicity Fine-Tuning: XLogP3-AA Comparison Against 4-Bromo and 4-Fluoro Phenylsulfonyl Analogs

The target compound has a computed XLogP3-AA of 1.5. The closely related analog 1-[(4-bromophenyl)sulfonyl]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole, which substitutes a hydrogen atom with a bromine atom on the phenyl ring, has a predicted ACD/LogP of 1.78 [1]. Another analog, 2-(ethylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole, which modifies both the 2-thioether and aryl substituent, has a predicted ACD/LogP of 1.60 [1]. The target compound's unbiased phenylsulfonyl group provides a central lipophilicity benchmark, offering a clearer baseline for SAR interpretation compared to halogenated or mixed-substituent derivatives.

Physicochemical Profiling Lead Optimization LogP Modulation

Rotatable Bond Economy: A 3-Rotatable-Bond Scaffold Advantage

The target compound contains 3 rotatable bonds, meeting the 'Rule of 3' criterion for fragment-based screening libraries. The 2-(ethylsulfanyl)-1-[(4-fluorophenyl)sulfonyl] analog introduces a fourth rotatable bond (ethyl chain) and has a molecular weight of 288.4 Da, exceeding the target's 256.3 Da and approaching the upper fragment limit [1]. The brominated aryl analog, while also having 3 rotatable bonds, carries a substantial molecular weight penalty (335.2 Da) due to the bromine atom [1]. The target compound's balanced property profile positions it as a potentially more ligand-efficient starting point for fragment growth.

Fragment-Based Screening Ligand Efficiency Rule of 3 Compliance

Coincident Methylthio and Phenylsulfonyl Functionality: A Distinctive 2-Thioimidazoline Pharmacophore

The simultaneous presence of an S-methyl thioether at the 2-position and an N-phenylsulfonyl group creates a unique electronic and steric environment not found in any single comparator. Published reviews highlight that 2-thioimidazolines exhibit broad pharmacological activities including antihypertensive, anti-inflammatory, and antimicrobial effects, with the 2-thioether substituent critically modulating potency [1]. Specifically, in a structurally related class of 2-substituted 4,5-dihydro-1H-imidazole derivatives (though not this exact compound), modification at N1 with sulfonyl groups has been shown to introduce anti-inflammatory activity absent in non-sulfonylated precursors [1][2]. The methylthio group’s small steric profile, compared to larger benzylthio or ethylthio groups, combined with the electron-withdrawing sulfonyl moiety, is hypothesized to optimize the balance between target affinity and metabolic stability.

Medicinal Chemistry Scaffold-Based Design Pharmacophore Modeling

High-Value Application Scenarios for 2-(Methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole Driven by Physicochemical Differentiation


Preferred Fragment Library Candidate for CNS-Targeting Screens

Given its HBD=0 profile and moderate lipophilicity (XLogP3-AA=1.5), the compound aligns with the physicochemical space favored for CNS drug discovery [1]. Its lower molecular weight and reduced rotatable bond count compared to halogenated or extended analogs suggest higher ligand efficiency metrics appropriate for fragment-based screening cascades. Procurement of this specific compound over N1-unsubstituted imidazolines (which possess a hydrogen bond donor) would provide a cleaner starting point for assessing target engagement in cell-based models with blood-brain barrier considerations.

Internal Reference Compound for 1-Sulfonyl-2-thioimidazoline SAR Campaigns

As an unsubstituted phenylsulfonyl variant, this compound serves as an ideal baseline control for evaluating the impact of introducing electron-donating or electron-withdrawing substituents onto the N-sulfonyl ring. Its predicted LogP of 1.5 anchors it between the more lipophilic 4-bromo analog (LogP 1.78) and the more polar unsubstituted 2-(methylthio)-4,5-dihydro-1H-imidazole [1]. This positional advantage enables robust SAR interpretation when comparing potency shifts within a congeneric series.

Dual Pharmacophore Probe for N-Sulfonyl Amidine-Mediated Activity

The coincidence of the 2-methylthio and 1-phenylsulfonyl motifs creates a singular pharmacophore that cannot be probed with individual fragment controls. Research programs investigating the biological consequences of combining a Lewis-basic amidine (the imidazoline core) with a sulfonyl electron-withdrawing group and a thioether side chain should prioritize this compound as a first-line tool molecule [1]. This avoids the analytical ambiguity inherent in using mixtures or structurally distinct substitutes.

Quote Request

Request a Quote for 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.